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Compound of Interest

Compound Name:
5-Chloro-3-iodo-1H-pyrrolo[2,3-

c]pyridine

CAS No.: 1190310-51-0

Cat. No.: B1424167

Get Quote

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged

scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to mimic

the natural substrate in various biological pathways, while the integrated pyridine ring

enhances solubility and provides a crucial hydrogen bond acceptor site. The strategic

placement of halogen atoms, such as chlorine and iodine, on this core structure creates highly

versatile intermediates for drug discovery and development.

This guide provides a comprehensive overview of the physical and chemical properties of 5-
Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, a key building block for synthesizing complex

molecular architectures. The presence of two distinct halogen atoms at specific positions—an

iodine on the electron-rich pyrrole ring and a chlorine on the electron-deficient pyridine ring—

offers orthogonal reactivity, making it an invaluable tool for constructing libraries of potential

therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2] This

document is intended for researchers, medicinal chemists, and drug development

professionals seeking to leverage the unique characteristics of this compound.
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Physicochemical and Structural Properties
Precise physical data for 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is not widely published,

reflecting its status as a specialized research intermediate. However, by analyzing data from its

isomers and related compounds, we can establish a reliable profile. The properties of the

closely related isomer, 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (7-azaindole), provide a

strong basis for estimation.[3]

Property Value / Description Source / Rationale

Molecular Formula C₇H₄ClIN₂ [4][5][6]

Molecular Weight 278.48 g/mol [3][4][5]

CAS Number Not publicly available

Appearance

Predicted to be a white to light-

yellow or off-white crystalline

solid.

[7]

Melting Point

Estimated: >200 °C. The

related [2,3-b] isomer melts at

228-229 °C.

[3]

Solubility

Predicted to have low solubility

in water. Soluble in polar

aprotic organic solvents such

as Dimethyl Sulfoxide (DMSO),

N,N-Dimethylformamide

(DMF), and Dichloromethane

(DCM).

[7]

Stability

Relatively stable under

standard conditions.

Recommended storage is in a

cool, dark place under an inert

atmosphere to prevent

degradation, as the compound

may be sensitive to light and

air.

[6]
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Synthesis and Purification Workflow
A specific, validated protocol for the synthesis of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
is not documented in readily available literature. However, a plausible and logical synthetic

route can be designed based on established methodologies for the halogenation of pyridine

and pyrrole systems.[8][9]

The proposed strategy involves a two-step halogenation of the parent 1H-pyrrolo[2,3-c]pyridine

scaffold.

Electrophilic Iodination: The pyrrole ring is inherently electron-rich and is readily susceptible

to electrophilic substitution, particularly at the C3 position. Reagents such as N-

Iodosuccinimide (NIS) or Iodine with a mild base are effective for this transformation.

Chlorination: The subsequent chlorination of the pyridine ring is more challenging due to its

electron-deficient nature. A common strategy involves the N-oxidation of the pyridine

nitrogen, which activates the ring for nucleophilic substitution. The resulting N-oxide can then

be chlorinated at the C5 position using reagents like phosphorus oxychloride (POCl₃) or

sulfuryl chloride (SO₂Cl₂).[10]
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Step 1: Electrophilic Iodination

Step 2: N-Oxidation & Chlorination

Purification
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  m-CPBA
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pyrrolo[2,3-c]pyridine

  POCl₃
  Heat

Crude Product

  Work-up

Purified Product

  Silica Gel Chromatography
  (e.g., Hexane/EtOAc)
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Caption: Proposed synthetic workflow for 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine.
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Representative Experimental Protocol
Disclaimer: This protocol is illustrative and requires experimental optimization and safety

assessment.

Iodination: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide

(1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6

hours until TLC analysis indicates complete consumption of the starting material.

Work-up (Iodination): Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with aqueous sodium thiosulfate solution, followed by

brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to

yield crude 3-Iodo-1H-pyrrolo[2,3-c]pyridine.

N-Oxidation: Dissolve the crude iodo-intermediate in dichloromethane (DCM). Add meta-

chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at 0 °C. Stir the mixture at room temperature

overnight.

Chlorination: Carefully remove the DCM under reduced pressure. To the residue, add

phosphorus oxychloride (POCl₃, 5-10 eq) and heat the mixture to 80-100 °C for 2-4 hours.

Final Work-up and Purification: Cool the reaction mixture to room temperature and pour it

cautiously onto crushed ice. Neutralize with a saturated aqueous sodium bicarbonate

solution. Extract the product with ethyl acetate or DCM. The crude product is then purified by

flash column chromatography on silica gel to yield the final compound.

Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Synthesized Sample TLC Analysis
(Purity Check)

Spotting ¹H & ¹³C NMR
(Structure Verification)

If Pure HRMS
(Mass Confirmation)

Confirm Structure FTIR
(Functional Groups)

Confirm Mass Final Characterized
Compound

Final Check
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Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Signatures
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons. Based on the structure, one would anticipate three singlets or narrow doublets in

the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C2, C4, and

C6 positions. A broad singlet, typically at a higher chemical shift (>10 ppm), would

correspond to the N-H proton of the pyrrole ring.[1][11][12]

¹³C NMR: The carbon NMR spectrum should display seven signals corresponding to the

seven carbon atoms of the heterocyclic core. The carbons bearing the halogen atoms (C3

and C5) would show characteristic shifts.

High-Resolution Mass Spectrometry (HRMS): This analysis is critical for confirming the

molecular formula. The ESI-MS spectrum should show a protonated molecular ion [M+H]⁺

with a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an

approximate 3:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H

stretching band around 3100-3400 cm⁻¹, along with C-H and C=C/C=N stretching

frequencies in the aromatic region (1400-1600 cm⁻¹).

Reactivity, Applications, and Safety
Chemical Reactivity
The dual halogenation of the 6-azaindole core imparts significant synthetic utility. The C-I and

C-Cl bonds have different reactivities, allowing for selective, stepwise functionalization.

C3-Iodo Position: The iodine atom on the electron-rich pyrrole ring is highly susceptible to

substitution via transition-metal-catalyzed cross-coupling reactions. It serves as an excellent

handle for introducing aryl, alkyl, or other functional groups through reactions like Suzuki,

Sonogashira, Heck, and Buchwald-Hartwig amination.[13]

C5-Chloro Position: The chlorine atom on the electron-deficient pyridine ring is less reactive

in cross-coupling reactions but can be displaced via nucleophilic aromatic substitution (SₙAr)

under more forcing conditions or with strong nucleophiles.
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This orthogonal reactivity allows chemists to first modify the C3 position and subsequently

functionalize the C5 position, enabling the rapid synthesis of diverse molecular libraries from a

single advanced intermediate.

Applications in Drug Discovery
Pyrrolopyridine derivatives are foundational in the development of targeted therapeutics. They

are key components of numerous kinase inhibitors designed to treat cancers and inflammatory

diseases.[2] 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is an ideal starting material for

synthesizing analogs of drugs that target protein kinases by enabling modifications that probe

the active site of the enzyme.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data

from related halogenated pyridine and pyrrole compounds suggest the following precautions:

Hazard Class: Assumed to be an irritant and harmful if swallowed, inhaled, or absorbed

through the skin.[3]

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard

PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If

inhaled, move to fresh air. If swallowed, seek immediate medical attention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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